4-Chloro-1-methoxy-2-(methoxymethyl)butane

Description

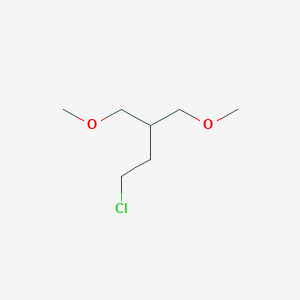

4-Chloro-1-methoxy-2-(methoxymethyl)butane is a chlorinated ether derivative with a branched alkoxy structure.

- A chlorine atom at position 4,

- A methoxy group (-OCH₃) at position 1,

- A methoxymethyl group (-CH₂OCH₃) at position 2.

Its stereoelectronic properties are influenced by the electron-donating methoxy groups and the electrophilic chlorine, enabling diverse applications in nucleophilic substitutions or acetal formation.

Properties

IUPAC Name |

4-chloro-1-methoxy-2-(methoxymethyl)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2/c1-9-5-7(3-4-8)6-10-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAUNQDSYMRKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CCCl)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859664-70-2 | |

| Record name | 4-chloro-1-methoxy-2-(methoxymethyl)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methoxy-2-(methoxymethyl)butane typically involves the chlorination of 1-methoxy-2-(methoxymethyl)butane. This can be achieved through the reaction of 1-methoxy-2-(methoxymethyl)butane with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methoxy-2-(methoxymethyl)butane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding ethers, amines, or thioethers.

Oxidation Reactions: The methoxy and methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of ethers, amines, or thioethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

4-Chloro-1-methoxy-2-(methoxymethyl)butane serves as a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions makes it useful for preparing complex molecules. The compound can participate in:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of ethers or amines.

- Oxidation and Reduction Reactions : The methoxy and methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids, or reduced to alcohols using appropriate reagents like lithium aluminum hydride or sodium borohydride.

Medicinal Chemistry

The structural features of this compound suggest potential applications in drug development. Its reactivity may facilitate the design of new pharmaceuticals targeting specific biochemical pathways. Research indicates that chlorinated compounds often exhibit enhanced biological activity, making this compound a candidate for further investigation in medicinal chemistry.

Biochemical Studies

In biological research, this compound can be utilized to study enzyme interactions and metabolic pathways. Its ability to modify functional groups allows researchers to explore biochemical mechanisms and the role of specific enzymes in metabolic processes.

Industrial Applications

In industrial settings, this compound can act as an intermediate for synthesizing other chemicals and materials. Its unique properties enable its use in the production of specialty chemicals that require specific functional groups for desired reactivity.

Uniqueness

The presence of both a methoxy group and a methoxymethyl group distinguishes this compound from similar compounds, providing it with unique reactivity and chemical properties that are advantageous in synthetic chemistry and industrial applications.

Case Study 1: Synthesis of Complex Molecules

A recent study demonstrated the use of this compound as a key intermediate in synthesizing complex natural products. The compound was successfully employed in a multi-step reaction sequence that yielded high-purity products through selective substitution reactions.

Case Study 2: Biochemical Pathway Investigation

In another research project focusing on enzyme kinetics, scientists utilized this compound to probe the activity of specific enzymes involved in metabolic pathways. The results indicated that modifications made using this compound significantly affected enzyme activity, highlighting its potential as a tool for biochemical research.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methoxy-2-(methoxymethyl)butane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom to which it is attached more susceptible to nucleophilic attack. This facilitates substitution reactions. The methoxy and methoxymethyl groups can undergo oxidation or reduction, leading to the formation of various functional groups that can participate in further chemical reactions.

Comparison with Similar Compounds

1-Chloro-4-methoxy-2-butanone (C₅H₉ClO₂)

- Molecular Weight : 136.58 g/mol .

- Functional Groups : Ketone (C=O) at position 2 and methoxy group (-OCH₃) at position 3.

- Key Differences :

- The ketone group increases electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles (e.g., Grignard reagents).

- Lacks the methoxymethyl branch present in the target compound, reducing steric hindrance and altering solubility.

- Applications : Likely used as a precursor in ketone-based syntheses, such as forming alcohols or amines.

1,4-Bis(2-chloroethylthio)butane (C₈H₁₆Cl₂S₂)

- Molecular Weight : 271.29 g/mol .

- Functional Groups : Two thioether (-S-) linkages and four chlorine atoms.

- The presence of thioethers and chlorine atoms suggests applications in chemical warfare or polymer crosslinking, diverging from the pharmaceutical utility of the target compound.

- Regulatory Status : Listed under Schedule 1A04, indicating restricted use due to hazardous properties .

4-Chloro-1,1-Dimethoxybutane (C₆H₁₁ClO₂)

- Molecular Weight : 150.60 g/mol .

- Functional Groups : Two methoxy groups at position 1 (acetal structure) and chlorine at position 4.

- Key Differences :

- The 1,1-dimethoxy acetal group enhances stability against hydrolysis compared to the target compound’s single methoxy and methoxymethyl groups.

- Linear structure vs. branched methoxymethyl group in the target compound, affecting boiling points and solubility.

- Applications : Used in pharmaceutical synthesis (e.g., protecting aldehydes or ketones) .

Comparative Data Table

*Inferred properties based on structural analysis.

Key Research Findings

Positional Isomerism : The placement of methoxy groups significantly impacts reactivity. For example, 4-Chloro-1,1-dimethoxybutane’s acetal structure resists hydrolysis better than the target compound’s methoxymethyl group, which may undergo cleavage under acidic conditions.

Functional Group Diversity : Thioether-containing compounds (e.g., 1,4-Bis(2-chloroethylthio)butane ) exhibit higher toxicity and lower biocompatibility compared to oxygen-based analogs, limiting their pharmaceutical use.

Biological Activity

4-Chloro-1-methoxy-2-(methoxymethyl)butane (CAS No. 1859664-70-2) is a chemical compound that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves the chlorination of 1-methoxy-2-(methoxymethyl)butane using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). This process is conducted under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro group enhances electrophilicity, making it susceptible to nucleophilic attack, which can lead to various biochemical reactions.

In Vitro Studies

Recent studies have explored the compound's effects on cellular mechanisms. For instance, it has been shown to influence the expression of cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes in the liver. Specifically, the compound may modulate CYP1A1 expression, a key enzyme involved in the metabolism of xenobiotics .

Cytotoxicity and Cell Proliferation

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of oxidative stress and apoptosis pathways, leading to cell death. These findings suggest potential applications in cancer therapeutics, although further research is needed to elucidate specific pathways involved.

Comparative Studies

Comparative studies with similar compounds have shown that variations in substituents significantly affect biological activity. For example, compounds lacking the methoxymethyl group exhibited reduced reactivity and lower cytotoxicity in cellular assays .

Case Studies

- Cancer Cell Lines : A study investigating the effects of this compound on breast cancer cell lines indicated that treatment led to a significant decrease in cell viability after 48 hours, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

- Enzyme Interaction : Research highlighted that this compound could inhibit specific enzymes involved in inflammation pathways, such as COX-2, which may contribute to its anti-inflammatory properties .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.